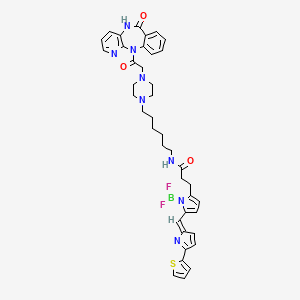

![molecular formula C31H43N7O3 B10778947 (R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)

(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PFI-5 est un inhibiteur puissant de l'enzyme SET et MYND domain-containing protein 2 (SMYD2). Ce composé a été développé grâce à une collaboration entre Pfizer et le Structural Genomics Consortium. PFI-5 est connu pour son chimiotype unique et sa haute sélectivité, ce qui en fait un outil précieux dans l'étude de la régulation épigénétique et de la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de PFI-5 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour PFI-5 ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation d'équipements de qualité industrielle et la garantie de la conformité aux réglementations en matière de sécurité et d'environnement.

Analyse Des Réactions Chimiques

Types de réactions : PFI-5 subit principalement des réactions de substitution, en particulier dans le contexte de son interaction avec l'enzyme SMYD2. Il inhibe la méthylation de la protéine suppresseur de tumeur p53 à la lysine 370, une modification post-traductionnelle clé impliquée dans la progression du cancer .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de PFI-5 comprennent des solvants organiques tels que le diméthylsulfoxyde (DMSO), des catalyseurs tels que le palladium sur carbone, et divers groupes protecteurs pour garantir des réactions sélectives. Les conditions impliquent généralement des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires indésirables.

Produits principaux : Le produit principal des réactions impliquant PFI-5 est l'inhibition de la méthylation de p53, conduisant à l'accumulation de p53 non méthylée, ce qui peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Applications de la recherche scientifique

PFI-5 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme sonde chimique pour étudier la fonction de SMYD2 et son rôle dans la régulation épigénétique. En biologie, PFI-5 est utilisé pour étudier les mécanismes de la méthylation des protéines et son impact sur les processus cellulaires. En médecine, PFI-5 est exploré comme agent thérapeutique potentiel pour le traitement du cancer, étant donné sa capacité à inhiber la méthylation de p53 et d'autres protéines oncogéniques .

Mécanisme d'action

PFI-5 exerce ses effets en se liant au site actif de SMYD2, inhibant ainsi son activité enzymatique. Cette inhibition empêche le transfert de groupes méthyles vers les protéines cibles telles que p53, conduisant à l'accumulation de protéines non méthylées. Les cibles moléculaires de PFI-5 comprennent diverses protéines histones et non-histones, et les voies impliquées sont principalement liées à la régulation épigénétique et à la progression du cancer .

Applications De Recherche Scientifique

PFI-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of SMYD2 and its role in epigenetic regulation. In biology, PFI-5 is used to investigate the mechanisms of protein methylation and its impact on cellular processes. In medicine, PFI-5 is being explored as a potential therapeutic agent for cancer treatment, given its ability to inhibit the methylation of p53 and other oncogenic proteins .

Mécanisme D'action

PFI-5 exerts its effects by binding to the active site of SMYD2, thereby inhibiting its enzymatic activity. This inhibition prevents the transfer of methyl groups to target proteins such as p53, leading to the accumulation of unmethylated proteins. The molecular targets of PFI-5 include various histone and non-histone proteins, and the pathways involved are primarily related to epigenetic regulation and cancer progression .

Comparaison Avec Des Composés Similaires

PFI-5 est unique en son genre par son chimiotype et sa sélectivité par rapport à d'autres inhibiteurs de SMYD2 tels que LLY-507 et BAY-598. Bien que LLY-507 et BAY-598 inhibent également SMYD2, PFI-5 a une structure chimique distincte qui permet une inhibition plus sélective et des effets hors cible réduits. Des composés similaires comprennent d'autres inhibiteurs de méthyltransférases protéiques, tels que EPZ-5676 et GSK3326595, qui ciblent différentes enzymes mais partagent un mécanisme d'action similaire dans l'inhibition de la méthylation .

Références

Propriétés

Formule moléculaire |

C31H43N7O3 |

|---|---|

Poids moléculaire |

561.7 g/mol |

Nom IUPAC |

[3-(4-amino-6-methylimidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl]-[1-[[1-[(1R,2Z)-cyclooct-2-en-1-yl]piperidin-4-yl]methyl]pyrrol-3-yl]methanone;formic acid |

InChI |

InChI=1S/C30H41N7O.CH2O2/c1-22-16-26-27(28(31)33-22)32-21-37(26)30(2)19-36(20-30)29(38)24-12-13-34(18-24)17-23-10-14-35(15-11-23)25-8-6-4-3-5-7-9-25;2-1-3/h6,8,12-13,16,18,21,23,25H,3-5,7,9-11,14-15,17,19-20H2,1-2H3,(H2,31,33);1H,(H,2,3)/b8-6-;/t25-;/m0./s1 |

Clé InChI |

VQJALVTXFBEQJN-GJRZLKNPSA-N |

SMILES isomérique |

CC1=CC2=C(C(=N1)N)N=CN2C3(CN(C3)C(=O)C4=CN(C=C4)CC5CCN(CC5)[C@@H]/6CCCCC/C=C6)C.C(=O)O |

SMILES canonique |

CC1=CC2=C(C(=N1)N)N=CN2C3(CN(C3)C(=O)C4=CN(C=C4)CC5CCN(CC5)C6CCCCCC=C6)C.C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)

![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)

![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)

![3-Tert-butylindeno[1,2-c]pyrazol-4(3ah)-one](/img/structure/B10778936.png)

![2-(3-Piperidin-4-Yloxy-1-Benzothiophen-2-Yl)-5-[(1,3,5-Trimethylpyrazol-4-Yl)methyl]-1,3,4-Oxadiazole](/img/structure/B10778961.png)